molecular formula C9H15N3 B13615474 4-(4-Aminobutyl)pyridin-2-amine

4-(4-Aminobutyl)pyridin-2-amine

Cat. No.: B13615474
M. Wt: 165.24 g/mol
InChI Key: SCJXZPREXWJITO-UHFFFAOYSA-N
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Description

4-(4-Aminobutyl)pyridin-2-amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol It is a derivative of pyridine, featuring an aminobutyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobutyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with aminobutyl groups. One common method is the reductive amination of pyridine-2-carbaldehyde with 4-aminobutylamine under hydrogenation conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobutyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Aminobutyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, including enzyme inhibition and receptor modulation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminobutyl)pyridin-2-amine is unique due to its specific aminobutyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of coordination chemistry .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(4-aminobutyl)pyridin-2-amine

InChI

InChI=1S/C9H15N3/c10-5-2-1-3-8-4-6-12-9(11)7-8/h4,6-7H,1-3,5,10H2,(H2,11,12)

InChI Key

SCJXZPREXWJITO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCCN)N

Origin of Product

United States

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